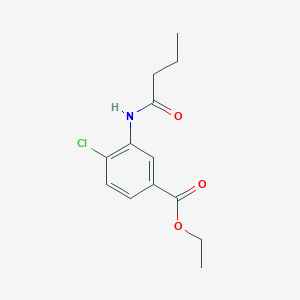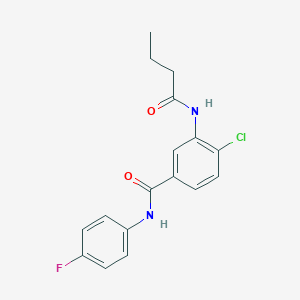![molecular formula C19H21ClN2O3S B309359 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309359.png)
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide, also known as CCN1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. CCN1 belongs to the class of sulfonamide compounds and has been found to exhibit potent anti-tumor activity.
作用機序
The mechanism of action of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide involves inhibition of HDACs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which leads to chromatin condensation and repression of gene transcription. Inhibition of HDACs by 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide results in increased acetylation of histones, which leads to relaxation of chromatin and increased transcription of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has also been found to modulate the expression of genes that are involved in DNA repair and oxidative stress, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
One advantage of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide is also highly cytotoxic, which limits its use in clinical settings. In addition, the mechanism of action of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide is not fully understood, which makes it difficult to predict its effects on normal cells and tissues.
将来の方向性
Future research on 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, studies should be conducted to determine the optimal dosage and delivery method of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide for cancer treatment. Furthermore, the potential toxicity of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide should be investigated to determine its safety profile. Finally, the development of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide analogs with improved efficacy and safety profiles should be explored.
合成法
The synthesis of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclohexylamine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with phenylsulfonyl chloride to yield 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide. The synthesis of 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has been optimized to improve yield and purity, and several modifications to the original synthesis method have been reported in the literature.
科学的研究の応用
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential anti-tumor activity. In vitro studies have shown that 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide exhibits potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated that 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide can inhibit tumor growth in animal models of cancer. 4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, and its anti-tumor activity is thought to be mediated by its ability to inhibit the activity of histone deacetylases (HDACs).
特性
製品名 |
4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide |
|---|---|
分子式 |
C19H21ClN2O3S |
分子量 |
392.9 g/mol |
IUPAC名 |
3-(benzenesulfonamido)-4-chloro-N-cyclohexylbenzamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-12-11-14(19(23)21-15-7-3-1-4-8-15)13-18(17)22-26(24,25)16-9-5-2-6-10-16/h2,5-6,9-13,15,22H,1,3-4,7-8H2,(H,21,23) |
InChIキー |
ADWSNWNIFVYOBK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309276.png)
![4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309277.png)
![3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309278.png)
![Propyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309279.png)
![4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309280.png)
![Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B309282.png)
![4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)
![Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309285.png)


![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)